molecular formula C4HBr2ClS B3146602 2,3-Dibromo-5-chlorothiophene CAS No. 60404-19-5

2,3-Dibromo-5-chlorothiophene

Cat. No.: B3146602
CAS No.: 60404-19-5
M. Wt: 276.38 g/mol
InChI Key: NTHDOFJWIFEXBB-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chlorothiophene (CAS 60404-19-5) is a polyhalogenated thiophene derivative that serves as a versatile and high-value synthon in advanced organic synthesis and materials science research . Its structure features two bromine atoms and one chlorine atom strategically positioned on the thiophene ring, creating a unique electronic profile and providing distinct reactive sites for selective, step-wise chemical transformations . The differential reactivity between the C-Br and C-Cl bonds is a key feature, allowing researchers to perform sequential cross-coupling reactions, such as Suzuki or Stille couplings, to construct complex, unsymmetrically substituted thiophene-based architectures with high precision . This compound is particularly significant in the development of advanced materials. As a crucial building block for organic electronics, it is used to create highly functionalized, electron-deficient monomers for synthesizing conjugated polymers . These polymers are investigated for use in high-performance organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), where the halogen atoms help fine-tune energy levels and enhance intermolecular interactions for improved charge transport . The compound is supplied with a high purity level and typically appears as an off-white powder or crystals . Researchers are encouraged to explore its potential in creating novel polymer semiconductors and as a foundational component in the rational design of functional organic materials . FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,3-dibromo-5-chlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HBr2ClS/c5-2-1-3(7)8-4(2)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHDOFJWIFEXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308081
Record name 2,3-Dibromo-5-chlorothiophene
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Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60404-19-5
Record name 2,3-Dibromo-5-chlorothiophene
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URL https://commonchemistry.cas.org/detail?cas_rn=60404-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-chlorothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dibromo 5 Chlorothiophene and Its Functionalized Congeners

Direct Synthetic Routes for 2,3-Dibromo-5-chlorothiophene

Direct synthetic routes to this compound typically involve the sequential introduction of bromine and chlorine atoms onto the thiophene (B33073) ring. The order of these introductions and the choice of halogenating agents are critical for achieving the desired substitution pattern.

Regioselective Halogenation Strategies

The regioselectivity of electrophilic halogenation on the thiophene ring is governed by the directing effects of the substituents already present. The sulfur atom in the thiophene ring activates the molecule towards electrophilic substitution, primarily at the C2 and C5 positions. When one of these positions is occupied, the incoming electrophile is directed to the remaining vacant activated position. For the synthesis of this compound, a multi-step halogenation is necessary, where the regiochemical outcome of each step is carefully controlled.

Thiophene Ring Functionalization via Electrophilic Substitution

Electrophilic aromatic substitution is the cornerstone of thiophene functionalization. osi.lv The reaction proceeds through the attack of an electrophile on the electron-rich thiophene ring, forming a sigma complex (also known as an arenium ion), which then loses a proton to restore aromaticity. The stability of the intermediate sigma complex determines the position of substitution. For thiophene, substitution at the C2 (or C5) position is kinetically favored over the C3 (or C4) position due to the formation of a more stabilized carbocation intermediate where the positive charge can be delocalized over the sulfur atom.

Bromination and Chlorination Protocols

The synthesis of this compound can be envisioned through two primary stepwise halogenation sequences: A) chlorination of 2,3-dibromothiophene (B118489) or B) bromination of 2-chlorothiophene (B1346680).

Route A: Chlorination of 2,3-Dibromothiophene

This approach begins with the synthesis of 2,3-dibromothiophene. A common method for preparing 2,3-dibromothiophene is the bromination of 3-bromothiophene (B43185) using N-bromosuccinimide (NBS) in a suitable solvent. The bromo substituent at the 3-position directs the incoming electrophilic bromine to the adjacent C2 position.

Once 2,3-dibromothiophene is obtained, the subsequent step is the regioselective chlorination at the C5 position. The two bromine atoms at C2 and C3 are deactivating groups, but the C5 position remains the most activated site for further electrophilic substitution. N-chlorosuccinimide (NCS) is a commonly employed reagent for such chlorinations, often in the presence of a catalytic amount of acid or in a polar solvent to facilitate the reaction.

Interactive Data Table: Representative Conditions for Route A

StepStarting MaterialReagentSolventTemperature (°C)Yield (%)
1. Bromination3-BromothiopheneN-Bromosuccinimide (NBS)AcetonitrileRoom Temp~85
2. Chlorination2,3-DibromothiopheneN-Chlorosuccinimide (NCS)Acetic Acid25-50~70-80

Route B: Bromination of 2-Chlorothiophene

Alternatively, the synthesis can commence with 2-chlorothiophene. The challenge in this route lies in achieving the desired 2,3-dibromo substitution pattern. The chloro group at the C2 position directs incoming electrophiles primarily to the C5 position. Therefore, direct bromination of 2-chlorothiophene would preferentially yield 2-bromo-5-chlorothiophene. To achieve substitution at the C3 position, the C5 position must first be blocked, or reaction conditions must be carefully controlled to favor the less-favored C3 bromination. A potential strategy involves the initial bromination at the C5 position, followed by a subsequent bromination that, due to the presence of two deactivating halogens, might proceed at one of the remaining positions, C3 or C4. However, achieving high regioselectivity for the 2,3-dibromo isomer through this direct approach is challenging. A more controlled approach would be necessary, potentially involving organometallic intermediates.

Synthesis from Precursors and Analogues

The synthesis of this compound can also be accomplished by modifying existing halogenated or polysubstituted thiophenes. This approach can offer advantages in terms of regiochemical control.

Derivatization from Monohalogenated Thiophenes

As outlined in the direct synthetic route (Route A), the synthesis from a monohalogenated precursor like 3-bromothiophene is a viable and controlled method. The initial bromo substituent serves as a directing group for the subsequent halogenation steps, allowing for a predictable construction of the target molecule. Similarly, starting with 2-chlorothiophene and employing strategies to control the regioselectivity of bromination represents another pathway from a monohalogenated precursor.

Transformation of Polysubstituted Thiophenes

The transformation of other polysubstituted thiophenes can also lead to this compound. For instance, a thiophene bearing other functional groups that can be converted into halogens could serve as a precursor. An example would be the Sandmeyer reaction on an appropriately substituted aminothiophene or the dealkylation/halogenation of an alkyl-substituted thiophene. While these methods are plausible, they often involve multiple steps and may not be as direct as the sequential halogenation of the parent thiophene or a monohalogenated derivative.

A notable example of transforming a polysubstituted thiophene is the synthesis of 5-bromo-2-chloro-3-hexylthiophene, which is achieved through the bromination of commercially available 2-chloro-3-hexylthiophene. osi.lv This demonstrates the feasibility of introducing a bromine atom regioselectively in the presence of a chlorine and an alkyl group. By analogy, a similar strategy could be applied to a precursor that would ultimately yield this compound.

Interactive Data Table: Synthesis from a Polysubstituted Precursor Analogue

Starting MaterialReagentProductReference
2-Chloro-3-hexylthiopheneBromine5-Bromo-2-chloro-3-hexylthiophene osi.lv

Synthetic Approaches via 5-Chlorothiophene-2-carboxylic Acid Intermediates

The synthesis of this compound can be conceptually approached from 5-chlorothiophene-2-carboxylic acid through a sequence of bromination and decarboxylation reactions. A plausible synthetic pathway would first involve the bromination of the thiophene ring, followed by a decarboxylative halogenation.

Initially, the electrophilic bromination of 5-chlorothiophene-2-carboxylic acid would likely occur at the positions most activated towards substitution. The carboxylic acid group is a deactivating group, directing incoming electrophiles to the meta-positions (in this case, C4), while the chlorine atom is also deactivating but ortho-, para-directing (directing to C3 and C5, with C5 already being substituted). The interplay of these electronic effects, alongside steric considerations, would dictate the regioselectivity of bromination. For instance, treatment of a similar compound, 3-methylthiophene-2-carboxylic acid, with excess bromine leads to a bromination/decarboxylation sequence to yield a tribrominated product. cmu.edu

Following the bromination of the thiophene ring, a Hunsdiecker reaction or a related decarboxylative halogenation method could be employed to replace the carboxylic acid group with a bromine atom. ethz.chacs.orgnih.govharvard.edu The classical Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with bromine. ethz.chacs.orgnih.gov This reaction proceeds through a radical mechanism, leading to the formation of an organic halide with one less carbon atom. ethz.ch For aromatic carboxylates, the success of the Hunsdiecker reaction can be influenced by the electronic nature of the substituents on the ring. harvard.edu

Table 1: Plausible Synthetic Route from 5-Chlorothiophene-2-carboxylic Acid

Step Reaction Reagents and Conditions Intermediate/Product
1 Bromination Br₂, suitable solvent Dibrominated 5-chlorothiophene-2-carboxylic acid

Advanced Coupling Reactions in the Synthesis of this compound Derivatives

The differential reactivity of the carbon-halogen bonds in this compound makes it an excellent substrate for sequential and regioselective cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. Current time information in Pasuruan, ID.rsc.orgdoi.orgresearchgate.netrsc.org The regioselectivity of these reactions on polyhalogenated heterocycles is governed by a combination of factors, including the type of halogen and its position on the ring. Current time information in Pasuruan, ID.doi.orgresearchgate.net The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. acs.org For thiophenes, the reactivity of a C-X bond is also higher at an α-position (C2 or C5) compared to a β-position (C3 or C4). nih.gov

In the case of this compound, the C-Br bond at the C2 (α) position is expected to be the most reactive site for oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at this position while leaving the C3-Br and C5-Cl bonds intact for subsequent transformations.

Table 2: Regioselective Suzuki-Miyaura Coupling of a Polyhalogenated Thiophene Derivative

Substrate Coupling Partner Catalyst/Base Product Yield (%) Reference

This example with a structurally related dibromothiophene illustrates the principle of selective coupling at one of the bromo-positions, which is applicable to this compound.

Nickel-Catalyzed Coupling Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. nih.govnih.govrsc.orgrsc.org Nickel catalysts can exhibit different reactivity and selectivity profiles and are particularly effective in activating less reactive carbon-chlorine bonds. erowid.org This property is highly relevant for the full functionalization of this compound, as the C-Cl bond is typically unreactive under conditions used for C-Br bond coupling with palladium catalysts.

In reactions with polyhalogenated substrates, nickel catalysts can promote multiple coupling reactions. For instance, the reaction of metalated 3-hexylthiophene (B156222) with 2,3-dibromothiophene in the presence of a nickel N-heterocyclic carbene (NHC) catalyst leads exclusively to the di-coupled product. doi.org This suggests that after the initial coupling, the second C-Br bond becomes highly susceptible to reaction with the nickel catalyst.

Table 3: Nickel-Catalyzed Multiple Coupling of a Dibromothiophene

Thiophene Substrate Coupling Partner Catalyst Product Outcome Reference

Grignard Reagent Applications in Thiophene Functionalization

Grignard reagents are versatile nucleophiles in organic synthesis. The formation of a Grignard reagent from a polyhalogenated thiophene can be achieved through halogen-magnesium exchange. harvard.eduwikipedia.orgclockss.org This reaction's regioselectivity is dictated by the relative reactivity of the halogens, following the order I > Br > Cl. harvard.edu

For this compound, a halogen-magnesium exchange reaction using a Grignard reagent like i-PrMgCl is expected to occur selectively at one of the C-Br bonds. harvard.eduwikipedia.org Between the two bromine atoms, the one at the more electronically activated α-position (C2) is the more likely site of exchange, leading to the formation of 3-bromo-5-chloro-2-thienylmagnesium bromide. This regioselectively formed Grignard reagent can then be reacted with various electrophiles to introduce a substituent at the C2 position. Studies on 2,5-dibromo-3-alkylthiophenes have shown that magnesium-halogen exchange predominantly occurs at the less sterically hindered C5 position. cmu.eduresearchgate.net For this compound, the electronic preference for the α-position would be a key determining factor.

Table 4: Regioselective Formation of a Thienyl Grignard Reagent

Substrate Reagent Conditions Major Product Reference

C-H Functionalization Approaches

Direct C-H functionalization is an atom-economical strategy for the modification of aromatic and heteroaromatic compounds. rsc.orgmdpi.comnih.govmdpi.com this compound possesses a single C-H bond at the C4 position, making it a target for regioselective functionalization. Palladium-catalyzed direct arylation is a common method for C-H functionalization. rsc.orgcore.ac.ukresearchgate.netrsc.org The regioselectivity of direct arylation on thiophenes can be controlled by the choice of catalyst and reaction conditions. rsc.org While C2 and C5 positions are generally more reactive, functionalization at C3 and C4 is also achievable. rsc.org For a highly substituted thiophene like this compound, the electronic and steric environment around the C4-H bond would be critical in determining the feasibility and conditions for its direct functionalization.

Electrochemical Synthetic Pathways and Mechanistic Considerations

Electrochemical methods offer an alternative approach to the synthesis and functionalization of halogenated compounds, often under mild conditions. rsc.orgrsc.org The electrochemical reduction of polyhalogenated thiophenes can lead to selective dehalogenation. datapdf.com The selectivity of this process is dependent on the reduction potentials of the different carbon-halogen bonds. Generally, C-Br bonds are reduced at less negative potentials than C-Cl bonds, and α-halogens are more easily reduced than β-halogens. datapdf.com

This selectivity can be exploited for the synthesis of less halogenated thiophenes from a polyhalogenated precursor. For this compound, controlled potential electrolysis could potentially lead to the selective removal of the bromine atom at the C2 position, followed by the one at C3, and finally the chlorine at C5.

Furthermore, electrochemical methods can be used to generate reactive organometallic species. For example, the nickel-catalyzed electrochemical reduction of 3-substituted-2,5-dibromothiophenes in the presence of zinc salts leads to the formation of thienylzinc species, which can be used in subsequent coupling reactions. rsc.org

Table 5: Order of Electrochemical Reduction of Halogens on a Thiophene Ring

Position Halogen Relative Ease of Reduction
2 Br 1 (Easiest)
3 Br 2

Controlled-Potential Electrolysis for Halogen Reduction

Controlled-potential electrolysis, also known as potentiostatic coulometry, is a valuable technique for the selective reduction of carbon-halogen bonds. cdnsciencepub.combrainkart.com This method allows for the precise control of the electrode potential, enabling the targeted reduction of specific halogen atoms based on their reduction potentials. cdnsciencepub.combrainkart.com The ease of reduction for halogens on a thiophene ring generally follows the order I > Br > Cl. cdnsciencepub.com Furthermore, halogens at the α-positions (2 and 5) of the thiophene ring are more readily reduced than those at the β-positions (3 and 4). cdnsciencepub.comcdnsciencepub.com

In the context of polyhalogenated thiophenes, this selectivity is crucial for the synthesis of specific isomers that may be difficult to obtain through conventional chemical reduction methods. cdnsciencepub.com For instance, the preparative electrochemical reduction of tetrabromothiophene (B189479) has been shown to yield different brominated thiophenes depending on the applied potential. cdnsciencepub.com While specific studies on the controlled-potential electrolysis of this compound are not extensively detailed in the reviewed literature, the established principles for polyhalothiophenes allow for a predictive understanding of its behavior.

Based on the general trends, the reduction of this compound would be expected to proceed in a stepwise manner. The bromine atom at the α-position (if one were present) would be the most easily reduced, followed by the bromine atoms at the β-positions, and finally the chlorine atom. This differential reactivity allows for the potential synthesis of various debrominated and dechlorinated congeners by carefully selecting the electrolysis potential.

Below is a table summarizing the half-wave potentials for the reduction of some tetrahalothiophenes, which provides a basis for estimating the potentials required for the selective reduction of this compound.

CompoundSolventSupporting ElectrolyteHalf-Wave Potentials (V vs. SCE)Reference
TetrabromothiopheneDMF0.1 M TEAP-0.90, -1.20, -1.70 cdnsciencepub.com
TetrachlorothiopheneDMF0.1 M TEAP-1.70, -2.00, -2.20 cdnsciencepub.com
TetraiodothiopheneDMF0.1 M TEAP-0.50, -0.93, -1.20 cdnsciencepub.com

TEAP: Tetraethylammonium perchlorate (B79767) DMF: Dimethylformamide SCE: Saturated Calomel Electrode

Investigation of Cleavage Pathways (e.g., Carbon-Bromine Bond Cleavage)

The cleavage of carbon-halogen bonds in halogenated thiophenes can proceed through different mechanistic pathways, primarily categorized as homolytic or heterolytic cleavage. chemistrysteps.com The preferred pathway is influenced by the reaction conditions, the nature of the halogen, and the electronic properties of the thiophene ring.

In the context of electrochemical reduction, the process typically involves an initial electron transfer to the molecule, forming a radical anion. cdnsciencepub.com This radical anion can then undergo fragmentation, leading to the cleavage of a carbon-halogen bond and the formation of a thienyl radical and a halide anion. The relative ease of cleavage of C-Br versus C-Cl bonds is a key factor in determining the product distribution in reactions involving mixed halogenated thiophenes like this compound.

Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to cleavage. This is reflected in the lower reduction potentials observed for brominated compounds compared to their chlorinated analogs. cdnsciencepub.com Therefore, in a molecule containing both bromine and chlorine atoms, the C-Br bond is expected to be cleaved preferentially. This selectivity is the basis for many synthetic strategies that aim to functionalize specific positions on the thiophene ring.

One-Pot Reaction Sequences in Thiophene Chemistry

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In thiophene chemistry, one-pot sequences are particularly valuable for the synthesis of highly substituted and functionalized derivatives.

For the synthesis of this compound, a one-pot or sequential halogenation approach starting from a suitable thiophene precursor would be a desirable strategy. The regioselectivity of halogenation reactions on the thiophene ring is a critical consideration. Electrophilic bromination of thiophene typically occurs preferentially at the α-positions. To achieve the 2,3-dibromo substitution pattern, a directing group or specific reaction conditions may be necessary to overcome the inherent reactivity of the thiophene ring.

A plausible synthetic route could involve the controlled bromination of a pre-chlorinated thiophene or the sequential introduction of the halogen atoms. For example, starting with 2-chlorothiophene, a regioselective bromination could potentially be achieved. Alternatively, a one-pot process involving the careful choice of brominating and chlorinating agents and control of reaction parameters such as temperature and stoichiometry could lead to the desired product.

While a specific one-pot synthesis for this compound is not detailed in the available literature, related one-pot procedures for other halogenated thiophenes have been reported. For instance, a one-pot reaction of 3,4-diaryl-2,5-dihydrothiophenes with bromine has been shown to yield 3,4-diaryl-2,5-dibromothiophenes in excellent yields, where bromine acts as both an oxidizing and a brominating agent. nih.gov Additionally, methods for controlling the regioselective bromination of 3-alkylthiophenes through a one-pot process involving butyllithium (B86547) and bromine have been developed. google.com These examples highlight the potential for developing a one-pot synthesis for this compound.

The following table outlines a conceptual one-pot/sequential synthesis for this compound based on general principles of thiophene halogenation.

StepReactantReagent(s)Key Transformation
1ThiopheneN-Chlorosuccinimide (NCS)Chlorination at the 2-position
22-ChlorothiopheneN-Bromosuccinimide (NBS)Dibromination at the 3- and 5-positions
32,3,5-Tribromo-2-chlorothiopheneSelective dehalogenationRemoval of the 5-bromo group

This represents a conceptual pathway and would require experimental optimization.

Electrochemical Reactivity and Reduction Mechanisms

The electrochemical reduction of di- and polyhalothiophenes provides a controlled method for sequential dehalogenation. Studies on compounds structurally related to this compound reveal mechanisms involving stepwise cleavage of carbon-halogen bonds, which are influenced by the halogen's nature and its position on the thiophene ring.

Cyclic voltammetry (CV) is an effective technique for investigating the reduction of halogenated thiophenes. Studies on various dihalothiophenes show that the reduction process is irreversible and involves the transfer of two electrons for each carbon-halogen bond cleavage. cdnsciencepub.com The resulting anion is subsequently protonated by sources within the solvent system, such as residual water in dimethylformamide (DMF). cdnsciencepub.com

For dihalothiophenes like 2-bromo-5-chlorothiophene, the cyclic voltammogram typically displays two distinct, irreversible cathodic peaks. researchgate.net These peaks correspond to the sequential reduction of the two different carbon-halogen bonds. The potential at which these reductions occur is a key indicator of the relative ease of cleavage. Generally, carbon-bromine bonds are reduced at less negative potentials than carbon-chlorine bonds, and halogens at the α-positions (C2 and C5) of the thiophene ring are cleaved more readily than those at the β-positions (C3 and C4). cdnsciencepub.com This reactivity pattern (α-C–Br > α-C–Cl) is consistent across various studies.

The table below presents representative cyclic voltammetry data for the reduction of 2-bromo-5-chlorothiophene at a silver cathode, illustrating the distinct potentials for the cleavage of each carbon-halogen bond.

CompoundPeak 1 Potential (V vs. SCE)AssignmentPeak 2 Potential (V vs. SCE)Assignment
2-Bromo-5-chlorothiophene-1.85C–Br bond cleavage-2.45C–Cl bond cleavage

Data derived from studies on the electrochemical reduction of dihalothiophenes. researchgate.net

The distinct peaks observed in cyclic voltammetry directly support a mechanism of successive carbon-halogen bond cleavage. For a molecule like this compound, the order of cleavage can be predicted based on established principles: the α-C–Br bond is the most labile, followed by the other α-C–Cl bond, and finally the β-C–Br bond. Polarographic studies on tetrabromothiophene have shown that α-halogens are reduced at a lower potential than β-halogens, leading to stepwise reduction. cdnsciencepub.com

Controlled-potential (bulk) electrolysis confirms these findings. For instance, the electrolysis of 2-bromo-5-chlorothiophene at a potential corresponding to the first cathodic peak results in the selective cleavage of the carbon-bromine bond, yielding 2-chlorothiophene as the primary product. researchgate.net This demonstrates that by carefully selecting the applied potential, specific halogens can be removed, offering a synthetic route to partially dehalogenated thiophenes. cdnsciencepub.com The mechanism involves an irreversible two-electron transfer for each cleavage. cdnsciencepub.com

The general order of electrochemical reduction for carbon-halogen bonds in polyhalogenated thiophenes is:

α-C–I

α-C–Br

β-C–I

α-C–Cl

β-C–Br

β-C–Cl

An interesting phenomenon observed during the electrochemical reduction of some dihalothiophenes is the "halogen dance," which is a base-induced intramolecular rearrangement of halogen atoms on an aromatic ring. researchgate.net During the controlled-potential electrolysis of 2-bromo-5-chlorothiophene, trace amounts of rearranged products such as 3-bromo-2-chlorothiophene and 4-bromo-2-chlorothiophene have been detected. researchgate.net

This rearrangement is thought to occur via a carbanion intermediate formed after the initial C-Br bond cleavage. The base required to initiate the process can be the carbanion itself, generated during the reduction. The halogen dance provides a pathway to isomers that are not directly formed by the initial reduction, complicating the product distribution but also revealing the dynamic nature of the intermediates involved in the electrochemical process.

Catalytic Reaction Pathways

Transition metal-catalyzed reactions, particularly palladium- and nickel-catalyzed cross-couplings, are fundamental for the functionalization of this compound. The regioselectivity of these reactions and the mechanism of polymerization are critical for synthesizing well-defined materials.

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the site of reaction on a polyhalogenated heterocycle is determined by the relative reactivity of the carbon-halogen bonds. rsc.org For polyhalogenated thiophenes, selectivity is governed by several factors, including the nature of the halogen, its position on the ring (α vs. β), and steric effects. nih.govnih.gov

The accepted reactivity trend for halogens in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl. nih.gov Furthermore, the C–X bond at the α-position (adjacent to the sulfur atom) is significantly more reactive than the C–X bond at the β-position. This enhanced reactivity is attributed to electronic factors, where the α-position is more electrophilic. acs.org

For this compound, this leads to a predictable hierarchy of reactivity for Suzuki coupling:

Position 2 (α-C–Br): Most reactive site.

Position 5 (α-C–Cl): Less reactive than C-Br but more reactive than the β-position.

Position 3 (β-C–Br): Least reactive site.

This inherent difference in reactivity allows for selective, stepwise functionalization. A Suzuki coupling with one equivalent of a boronic acid will preferentially occur at the C2 position. By modifying reaction conditions, such as the catalyst, ligands, and temperature, it is possible to influence this selectivity or to achieve multiple substitutions. nih.gov

The table below summarizes the general site-selectivity observed in the cross-coupling of various dihalothiophenes.

SubstrateReaction TypePrimary Site of ReactionControlling Factor
2,5-DibromothiopheneSuzuki CouplingC2 or C5 (equivalent)Electronic (α-position)
2,3-DibromothiopheneSuzuki CouplingC2Electronic (α > β)
3,4-DibromothiopheneSuzuki CouplingC3 or C4 (equivalent)Electronic (β-position)
2-Bromo-5-chlorothiopheneSuzuki CouplingC2Halogen Reactivity (C-Br > C-Cl)

This compound and related halogenated thiophenes are important monomers for the synthesis of conjugated polymers like polythiophenes. Both nickel and palladium catalysts are used for this polycondensation, but they often operate via different mechanisms.

Nickel-Catalyzed Polycondensation: The most prominent method for synthesizing regioregular poly(3-alkylthiophene)s is the Kumada Catalyst-Transfer Polycondensation (KCTP), often referred to as the GRIM (Grignard Metathesis) method. nih.govresearchgate.net This is a chain-growth polymerization mechanism, which allows for the synthesis of polymers with controlled molecular weight and low dispersity. acs.org

The key steps in KCTP are:

Monomer Preparation: The dihalothiophene monomer is treated with a Grignard reagent (e.g., isopropylmagnesium chloride) to form a magnesiated species at the more reactive halogen site (e.g., C-Br).

Initiation: A Ni(II) precatalyst, such as Ni(dppp)Cl₂, reacts with the Grignard-functionalized monomer.

Propagation: The nickel catalyst remains at the end of the growing polymer chain. It undergoes oxidative addition into the C–X bond of a new monomer unit, followed by reductive elimination to form a new C–C bond. Crucially, the catalyst then "walks" or transfers to the end of the newly extended chain, ready to react with the next monomer. This intramolecular catalyst transfer is the defining feature of the chain-growth mechanism. nih.govru.nl The choice of halogen on the monomer significantly impacts the polymerization, with brominated monomers generally leading to more controlled polymerization than chlorinated or iodinated ones. researchgate.net

Palladium-Catalyzed Polycondensation: Palladium-catalyzed polymerizations, such as those based on Stille or Suzuki coupling reactions, typically proceed through a step-growth mechanism. researchgate.netwiley-vch.de

The general catalytic cycle involves three main stages:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of one monomer.

Transmetalation: The resulting Pd(II) complex reacts with an organometallic monomer (e.g., an organotin or organoboron species), transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C–C bond and regenerating the Pd(0) catalyst, which can then enter a new cycle.

Unlike the chain-growth KCTP mechanism, in step-growth polycondensation, the catalyst is not bound to a specific polymer chain. Dimers, trimers, and larger oligomers react with each other, leading to a broader molecular weight distribution until high conversion is reached. Direct Arylation Polycondensation (DArP) is another palladium-catalyzed method that avoids the need for pre-functionalized organometallic monomers. elsevierpure.com

An in-depth examination of the chemical behavior of this compound reveals a complex interplay of reactivity influenced by its halogen substituents and aromatic core. This article explores the compound's reaction mechanisms, non-covalent interactions, and photochemical responses, adhering to a specific structural outline to detail its chemical properties.

Structural Elucidation and Spectroscopic Characterization Techniques

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for molecular structure determination. nih.govlibretexts.org This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.

For halogenated thiophenes, SCXRD studies reveal the exact conformation of the molecule, including the planarity of the thiophene (B33073) ring and the precise bond lengths and angles of the carbon-sulfur, carbon-carbon, carbon-bromine, and carbon-chlorine bonds. In studies of various thiophene derivatives, this method has been used to confirm the absolute configuration of chiral molecules and identify the crystallographic space group and unit cell parameters. nih.gov For instance, analysis of 2-acetyl-5-chlorothiophene (B429048) showed it crystallizes in the monoclinic space group C2/c. nih.gov Although a specific study for 2,3-Dibromo-5-chlorothiophene is not detailed, the analysis of its derivatives provides a framework for what would be expected. Such an analysis would confirm the substitution pattern and provide invaluable data for understanding its solid-state behavior.

Table 1: Representative Crystallographic Data for a Thiophene Derivative

Parameter Value
Compound 2-acetyl-5-chlorothiophene
Formula C₆H₅ClOS
Crystal System Monoclinic
Space Group C2/c
Conformation O,S-cis isomer

Data sourced from studies on thiophene derivatives. nih.gov

The arrangement of molecules in the crystalline state directly influences the material's bulk properties, including its electronic, optical, and mechanical characteristics. researchgate.net Establishing structure-property relationships is a key goal of crystal engineering.

In the context of organic electronics, the packing of substituted thiophenes is paramount. For example, studies on nonfullerene acceptors containing chlorinated thiophene side chains have shown that the precise position of the chlorine substituent dictates the molecular planarity and intermolecular stacking. researchgate.net This, in turn, affects the material's electron mobility and photovoltaic performance. A quasi-3D network facilitated by S···S interactions can create efficient pathways for electron hopping, leading to higher device efficiency. researchgate.net Therefore, understanding the crystal structure of this compound would be a crucial first step in predicting its potential utility in materials science, as the specific arrangement of the bromine and chlorine atoms will define its intermolecular interactions and solid-state properties.

Advanced Spectroscopic Characterization

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used for the definitive structural assignment of this compound.

The ¹H NMR spectrum is expected to be relatively simple, showing a single signal (a singlet) for the lone proton at the C4 position of the thiophene ring. The exact chemical shift of this proton is influenced by the electronegativity of the adjacent halogen substituents. For comparison, the protons of 2,3-dibromothiophene (B118489) appear as two doublets at approximately 6.91 ppm and 7.25 ppm in CDCl₃. chemicalbook.com The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms of the thiophene ring, with their chemical shifts providing clear evidence of the substitution pattern.

Furthermore, for polymers synthesized using monomers like this compound, ¹H NMR is a critical tool for determining regioregularity—the specific orientation of monomer units within the polymer chain. researchgate.net The fine structure of the aromatic and aliphatic signals in the polymer's NMR spectrum can distinguish between head-to-tail, head-to-head, and tail-to-tail linkages, which profoundly impacts the polymer's electronic properties.

Table 2: Representative ¹H NMR Data for Dibromothiophenes

Compound Solvent Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
2,3-Dibromothiophene CDCl₃ 6.907, 7.248 Doublet, Doublet 5.83
2,5-Dibromothiophene CDCl₃ 6.826 Singlet N/A

Data sourced from spectral databases. chemicalbook.comchemicalbook.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and confirm structural features.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected vibrations include C-H stretching, thiophene ring stretching, and C-Br and C-Cl stretching modes. For example, in a study of the related compound 2-chloro-1,3-dibromo-5-fluorobenzene, C-H vibrations were observed around 3072-3106 cm⁻¹. niscpr.res.in

Raman spectroscopy is particularly effective for studying the vibrations of the thiophene ring and carbon-halogen bonds. mdpi.comnih.gov The spectra of oligothiophenes and polythiophene have been extensively studied to understand how chain length and conformation affect the vibrational modes. mdpi.com The analysis of the FT-IR and Raman spectra of this compound, often aided by computational density functional theory (DFT) calculations, allows for a complete assignment of its fundamental vibrational modes, providing a spectroscopic fingerprint for the compound. nih.govresearchgate.net

Table 3: Typical Vibrational Frequency Ranges for Halogenated Thiophenes

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
C-H Stretching 3100 - 3050 FT-IR, Raman
Thiophene Ring Stretching 1500 - 1300 FT-IR, Raman
C-H In-plane Bending 1250 - 1000 FT-IR
C-Cl Stretching 850 - 550 FT-IR, Raman
C-Br Stretching 680 - 515 FT-IR, Raman

Ranges are approximate and based on data from various halogenated aromatic compounds.

Electrochemical Characterization Methods

Electrochemical methods are employed to investigate the redox properties of this compound, which are critical for its application in electronic materials, particularly as a monomer for conductive polymers.

Cyclic Voltammetry (CV) is the most widely used technique for studying the redox behavior of electroactive species. For thiophene monomers, CV is used to determine their oxidation potential. The oxidation of the thiophene ring is typically an irreversible process that leads to the formation of a radical cation. This reactive species can then couple with other monomers to form oligomers and eventually a conductive polymer film on the electrode surface, a process known as electropolymerization.

The presence of three electron-withdrawing halogen atoms (two bromine, one chlorine) on the thiophene ring is expected to make the molecule more difficult to oxidize compared to unsubstituted thiophene. This would be observed in a CV experiment as a shift of the anodic peak potential (E_pa) to a more positive value. The polymerization of thiophene monomers typically occurs at potentials around 1.6 V, and this value is expected to be higher for this compound. winona.edu By repeatedly cycling the potential, one can observe the growth of a polymer film, indicated by the increase in current in successive scans.

Table 4: Representative Oxidation Potentials for Thiophene Monomers

Monomer Onset Oxidation Potential (V vs. Ag/AgCl)
Thiophene ~1.6
2,2'-Bithiophene ~1.0

This table provides illustrative data for other thiophene-based monomers to indicate the range of oxidation potentials. winona.edursc.org The specific value for this compound would need to be determined experimentally.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrochemical systems by applying a small amplitude AC potential at various frequencies. While less common for characterizing monomers, EIS is highly valuable for studying the properties of polymer films derived from them.

If this compound were electropolymerized onto an electrode, EIS could be used to characterize the resulting polymer film. The impedance data, often visualized in a Nyquist plot, can be fitted to an equivalent circuit model to extract quantitative information about:

Charge Transfer Resistance (R_ct): Resistance to the flow of charge at the electrode/polymer interface.

Double-Layer Capacitance (C_dl): Capacitance at the interface between the polymer film and the electrolyte solution.

Film Resistance and Capacitance: Electrical properties of the polymer film itself.

This information is crucial for evaluating the performance of the material in applications such as sensors, electrochromic devices, or as a component in organic field-effect transistors.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. It has proven to be a versatile and accurate tool for predicting a variety of molecular properties for halogenated thiophenes and related compounds.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy structure. For 2,3-Dibromo-5-chlorothiophene, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The thiophene (B33073) ring is inherently aromatic and planar. Due to the atomic nature of the halogen substituents, significant conformational isomerism is not expected, and the molecule is predicted to have a planar equilibrium geometry.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G(d,p), can provide precise values for these parameters. While specific experimental data for this compound is scarce, DFT-calculated geometries for related halogenated thiophenes have shown good agreement with experimental results obtained from techniques like X-ray diffraction. nih.govnih.gov This provides confidence in the accuracy of the predicted structural parameters for the title compound.

Table 1: Predicted Geometric Parameters for Halogenated Thiophenes

Parameter Bond Typical Calculated Value (Å)
Bond Length C=C 1.37 - 1.38
Bond Length C–C 1.42 - 1.43
Bond Length C–S 1.72 - 1.74
Bond Length C–H ~1.08
Bond Length C–Cl ~1.73
Bond Length C–Br ~1.88
Bond Angle C–S–C ~92°
Bond Angle S–C=C ~111-112°
Bond Angle C=C–C ~112-113°

Note: These are typical values for thiophene derivatives calculated using DFT and may vary slightly for this compound.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is employed to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. This effect stabilizes the molecule but also increases its electrophilicity. The distribution of the LUMO is particularly important for predicting the sites of nucleophilic attack. In polyhalogenated heterocycles, the LUMO often has significant lobes located on the carbon atoms bonded to the halogens, indicating these are the most likely sites for reaction. nih.govnih.gov

Table 2: Representative Frontier Orbital Energies for Halogenated Thiophenes

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
2-chlorothiophene (B1346680) derivative DFT/B3LYP -6.5 -1.8 4.7
2-bromo-5-chlorothiophene derivative DFT/B3LYP -6.8 -2.1 4.7

Note: Data is for aryl-substituted derivatives of halogenated thiophenes and serves for illustrative purposes. nih.govnih.gov Values for this compound will differ.

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds. This includes vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

To predict an IR spectrum, DFT is used to calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using empirical scaling factors. scispace.com The analysis of the vibrational modes associated with each frequency allows for a detailed assignment of the experimental spectrum. For this compound, characteristic vibrations would include C-H, C=C, and C-S stretching and bending modes of the thiophene ring, as well as C-Br and C-Cl stretching modes at lower frequencies.

Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov The calculated shieldings are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). These predictions are valuable for assigning signals in experimental NMR spectra and for confirming the molecular structure. nih.gov

Table 3: Typical Calculated Vibrational Frequencies for Halogenated Thiophenes

Vibrational Mode Approximate Wavenumber Range (cm⁻¹)
C-H stretching 3100 - 3150
C=C ring stretching 1400 - 1550
C-H in-plane bending 1000 - 1250
C-S stretching 600 - 850
C-Cl stretching 650 - 750
C-Br stretching 500 - 600

Note: These are general ranges and the exact frequencies for this compound would require specific DFT calculations.

DFT is a powerful tool for predicting the reactivity of molecules and the selectivity of chemical reactions. For polyhalogenated compounds like this compound, a key question is the relative reactivity of the different halogen atoms in reactions such as cross-coupling.

Studies on the Suzuki cross-coupling of 2-bromo-5-chlorothiophene have shown that the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the bromine-bearing position. nih.govnih.gov This selectivity is attributed to the lower bond dissociation energy of C-Br compared to C-Cl and the greater ease of oxidative addition of palladium catalysts to the C-Br bond.

For this compound, this principle suggests that reactions will preferentially occur at one of the C-Br bonds before the C-Cl bond. DFT can be used to further probe the selectivity between the C2-Br and C3-Br positions. This is achieved by:

Analyzing the LUMO: The site with the largest LUMO coefficient is often the most susceptible to nucleophilic attack or oxidative addition.

Calculating Activation Energies: By modeling the reaction pathways for substitution at each position, the activation energies (energy barriers) can be calculated. The pathway with the lower activation energy is predicted to be the major reaction channel. rsc.org This approach has been successfully used to predict regioselectivity in various reactions of polyhalogenated heterocycles.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is typically used for static properties or single reaction steps, MD allows for the exploration of the dynamic behavior of systems, including conformational changes, solvation effects, and material properties.

For a small, rigid molecule like this compound, MD simulations are less common than for large, flexible molecules. However, they could be employed to study its behavior in different solvent environments or its interactions when incorporated into a larger system, such as a polymer or at a material interface. For example, MD simulations have been used to investigate the interaction of polythiophene derivatives with analytes for chemical sensing applications.

The general procedure for an MD simulation involves:

Defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

Placing the molecule(s) in a simulation box, often with solvent molecules.

Solving Newton's equations of motion for every atom in the system over a series of small time steps.

Analyzing the resulting trajectory to obtain information about the system's dynamic properties.

While specific MD studies on this compound are not prominent in the literature, the methodology is well-established for studying thiophene-based materials in contexts like organic electronics and drug design. ijcps.org

Quantitative Structure-Activity Relationships (QSAR) for Thiophene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. While often used for predicting biological activity, QSAR can also be applied to predict chemical reactivity, stability, or material performance.

For thiophene derivatives, a QSAR model could be developed to predict properties relevant to materials science, such as their performance in organic solar cells, or their environmental persistence and reactivity. The development of a QSAR model involves several key steps:

Data Set Collection: A set of thiophene derivatives with experimentally measured data for the property of interest (e.g., reaction rate, degradation half-life, charge mobility) is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing connectivity), geometric descriptors, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) obtained from methods like DFT.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the measured property.

Model Validation: The model's predictive power is rigorously tested using statistical validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of molecules.

For halogenated thiophenes, QSAR models could be particularly useful for predicting their environmental fate. For instance, a modified QSAR model has been used to estimate the persistence of halogenated aromatic compounds by considering factors like biodegradability, sorption, and cometabolic oxidation. core.ac.uk Descriptors related to molecular size, lipophilicity (logP), and electronic properties would be crucial in developing such a model for compounds like this compound.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
2-bromo-5-chlorothiophene
Thiophene

Applications in Advanced Materials Science and Organic Synthesis

Monomeric Building Blocks for Conjugated Polymer Systems

2,3-Dibromo-5-chlorothiophene is a key starting material for creating monomeric units that can be polymerized into π-conjugated systems. The presence of halogens at the 2- and 5-positions (alpha positions) is particularly crucial for polymerization, while the halogen at the 3-position (beta position) offers a site for further modification to fine-tune the resulting polymer's properties.

Polymerization for Organic Semiconductors

Conjugated polymers derived from thiophene (B33073) are a cornerstone of organic semiconductor technology. The synthesis of these materials often relies on the polymerization of di-halogenated thiophene monomers through transition metal-catalyzed cross-coupling reactions. Methods such as Stille, Suzuki, and Kumada catalyst transfer polycondensation are employed to create well-defined polymer chains.

While 2,5-dihalo-3-alkylthiophenes are common starting materials, the structure of this compound offers unique potential. The greater reactivity of its carbon-bromine bonds compared to its carbon-chlorine bond allows for selective polymerization. For instance, polymerization can be directed to the more reactive 2- and 5-positions, which are critical for extending the polymer backbone and achieving high charge carrier mobility. The bromine at the 3-position can be retained for subsequent post-polymerization functionalization or can be strategically involved to create specific cross-linked or branched structures. The choice of halogen (Br vs. Cl) also influences the polymerization kinetics and control, with brominated monomers generally affording more controlled, chain-growth polymerization compared to their chlorinated counterparts. researchgate.netrsc.org

Table 1: Common Polymerization Methods for Halogenated Thiophenes

Polymerization MethodTypical CatalystMonomer TypeKey Feature
Kumada CouplingNickel-based (e.g., Ni(dppp)Cl₂)Grignard reagent of halo-thiopheneOne of the earliest methods for regioregular polythiophenes.
Stille CouplingPalladium-based (e.g., Pd(PPh₃)₄)Stannylated thiophene and halo-thiopheneTolerant to a wide variety of functional groups.
Suzuki CouplingPalladium-based (e.g., Pd(PPh₃)₄)Thiophene boronic acid/ester and halo-thiopheneUses non-toxic boron compounds.
Direct Arylation Polymerization (DArP)Palladium-basedHalo-thiophene and a C-H activated monomerMore atom-economical by avoiding organometallic intermediates.

Development of Donor Polymers for Organic Photovoltaics (OPVs)

In organic photovoltaics, the active layer typically consists of a blend of an electron-donating polymer and an electron-accepting material. Polythiophenes are widely used as effective donor materials due to their electron-rich nature and tunable electronic properties. The performance of these devices is highly dependent on the polymer's energy levels (HOMO/LUMO) and absorption spectrum, which can be precisely controlled through monomer design.

This compound can act as a precursor to monomers used in donor-acceptor (D-A) copolymers. By selectively replacing the halogens with other aromatic or electron-donating moieties through cross-coupling reactions, a wide variety of monomers can be synthesized. For example, the 2- and 5-positions can be functionalized to build the polymer backbone, while modification at the 3-position can introduce side chains that enhance solubility or influence the polymer's morphology in the solid state. This strategy allows for the creation of low bandgap polymers that can absorb a broader range of the solar spectrum, a critical factor for improving the power conversion efficiency of OPV devices.

Synthesis of Organic Light-Emitting Diode (OLED) Materials

Thiophene-containing compounds are integral to the development of materials for organic light-emitting diodes, serving as charge transporters, hosts, or emissive materials. Fused thiophene rings, such as thieno[3,2-b]thiophene, are known to form electron-rich, planar structures that are beneficial for OLED applications. beilstein-journals.org These materials often exhibit high fluorescence quantum yields and good thermal stability. beilstein-journals.org

As a fundamental building block, this compound can be used in the initial steps of synthesizing more complex, fused aromatic systems suitable for OLEDs. Through sequential, site-selective coupling reactions, the thiophene core can be elaborated into larger π-conjugated structures with specific donor-π-acceptor (D-π-A) characteristics. beilstein-journals.org This allows for the tuning of the emission color and efficiency of the final OLED material. For example, a D-π-A compound featuring a thienothiophene core linked to a triphenylamine (B166846) donor and a dimesitylboron acceptor has been shown to be an effective emitter in solution-processed OLEDs. beilstein-journals.org

Preparation of Chiral Polythiophenes and their Derivatives

The introduction of chirality into conjugated polymers can induce the formation of helical supramolecular structures, leading to unique chiroptical properties and applications in chiral sensing and asymmetric catalysis. The synthesis of chiral polythiophenes typically involves the polymerization of thiophene monomers bearing a chiral substituent at the 3-position. mdpi.com

The common synthetic route involves preparing a 3-substituted thiophene with a chiral side chain and subsequently halogenating the 2- and 5-positions to prepare it for polymerization. mdpi.com this compound can serve as a starting material in this process. A synthetic strategy could involve the selective replacement of the 3-bromo group with a chiral substituent via a suitable cross-coupling reaction, leaving the 2-bromo and 5-chloro groups available for subsequent polymerization. This approach provides a pathway to create chiral, regioregular polythiophenes where the helical arrangement of the polymer backbone can be controlled.

Regioregular Polythiophenes and their Self-Organized Structures

The performance of polythiophene-based electronic devices is critically dependent on the polymer's regioregularity—the precise head-to-tail arrangement of the monomer units. High regioregularity leads to a more planar polymer backbone, which facilitates π-stacking and the formation of well-ordered, self-organized structures in the solid state, thereby enhancing charge transport.

Synthesizing regioregular polythiophenes typically involves methods like the Grignard Metathesis (GRIM) polymerization of 2,5-dihalo-3-alkylthiophenes. mdpi.com The tri-halogenated nature of this compound presents both a challenge and an opportunity. The presence of a halogen at the 3-position can introduce defects if not carefully controlled. However, the differential reactivity of the halogens can be exploited. For instance, a polymerization could proceed exclusively through the more reactive 2- and 5-positions, leaving the 3-bromo group intact along the polymer chain. This "poly(3-bromothiophene)" derivative could then be used as a macromolecular precursor for further functionalization, leading to highly complex and well-defined polymer architectures.

Precursors for Complex Organic Architectures

Beyond linear polymers, this compound is a valuable precursor for building complex, non-polymeric organic architectures. The distinct reactivity of its three halogen atoms allows for sequential and site-selective cross-coupling reactions, such as the Suzuki or Stille reactions.

Research on the related compound, 2-bromo-5-chlorothiophene, has shown that the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position in palladium-catalyzed Suzuki couplings. This allows for the selective arylation at the 2-position while leaving the 5-position available for a subsequent, different coupling reaction. researchgate.net This principle can be extended to this compound, where the two bromine atoms and one chlorine atom offer three distinct reactive sites. This enables a programmed, step-wise synthesis of multifunctionalized thiophenes, oligothiophenes, or precursors for larger, fused-ring systems that are difficult to access through other means. Such controlled synthesis is essential for creating molecules with precisely defined structures for applications in molecular electronics and medicinal chemistry. researchgate.net

Synthetic Intermediates in Multi-Step Synthesis

In the realm of multi-step synthesis, halogenated thiophenes are crucial intermediates for creating more complex molecules, including pharmaceuticals and polymers. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for sequential and site-selective reactions. This feature is particularly valuable in the construction of elaborate molecular frameworks where precise control over substituent placement is necessary.

The presence of multiple halogen atoms provides chemists with a strategic advantage in designing synthetic routes. For instance, the bromine atoms can be selectively targeted in cross-coupling reactions while leaving the chlorine atom intact for subsequent transformations. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient assembly of multifunctional molecules. While specific industrial-scale multi-step syntheses prominently featuring this compound are not extensively documented in publicly available literature, its utility as a versatile intermediate can be inferred from the vast body of work on similar polyhalogenated heterocycles.

Formation of Unsymmetrical Biaryl-Substituted Thiophenes

The synthesis of unsymmetrical biaryl compounds is a significant area of research, with applications ranging from medicinal chemistry to materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids. sandiego.edunih.gov The structure of this compound, with its distinct halogen atoms, makes it an ideal substrate for the controlled, stepwise synthesis of unsymmetrical biaryl-substituted thiophenes.

The higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective arylation. mdpi.com By carefully controlling reaction conditions, one aryl group can be introduced at the site of a bromine atom, followed by the introduction of a different aryl group at the second bromine position or at the chlorinated position. This sequential approach provides a reliable pathway to di- or tri-substituted thiophenes with distinct aryl moieties, which would be challenging to achieve through other methods.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

HalogenRelative Reactivity
IHighest
BrHigh
ClModerate
FLow

This interactive table is based on established trends in cross-coupling chemistry.

Development of Heteroaryl Systems (e.g., 1,3,4-Oxadiazoles)

The synthesis of diverse heteroaryl systems is of great interest due to their wide range of biological activities and applications in materials science. researchgate.netorganic-chemistry.orgluxembourg-bio.comresearchgate.netnih.gov While direct synthesis of 1,3,4-oxadiazoles from this compound is not a commonly reported transformation, the functionalized thiophene derivatives obtained from it can serve as precursors for such heterocyclic systems.

For instance, a thiophene ring bearing carboxylic acid or hydrazide functionalities, which can be introduced via reactions at the halogenated positions, can undergo cyclization reactions to form a 1,3,4-oxadiazole (B1194373) ring. The thiophene moiety in such a system can modulate the electronic and photophysical properties of the resulting heteroaryl compound. The versatility of this compound as a starting material allows for the incorporation of the thiophene core into a wide array of more complex heterocyclic structures.

Catalysis and Ligand Design from Halogenated Thiophenes

Thiophene derivatives are not only building blocks for larger molecules but can also play an active role in catalysis, either as part of a catalyst's ligand framework or as the catalytic species itself after appropriate functionalization.

Application of Thiophene Derivatives in Organometallic Catalysis

Thiophene-based compounds have been explored as ligands in organometallic catalysis. nih.gov The sulfur atom in the thiophene ring can coordinate to a transition metal center, and the electronic properties of the thiophene ring can influence the catalytic activity of the metal complex. Halogen substituents on the thiophene ring, such as those in this compound, can significantly alter the electronic nature of the ligand and, consequently, the performance of the catalyst.

These halogen atoms are electron-withdrawing, which can impact the electron density at the metal center. This modulation of the electronic environment of the catalyst can be used to fine-tune its reactivity and selectivity for a specific transformation. For example, in palladium-catalyzed cross-coupling reactions, the nature of the ligand is critical in determining the efficiency of the catalytic cycle.

Ligand Development for Transition Metal-Catalyzed Reactions

The development of novel ligands is a continuous pursuit in the field of catalysis. nih.gov The ability to systematically modify the structure of a ligand allows for the optimization of a catalyst's performance. Polyhalogenated thiophenes like this compound offer a platform for creating a library of ligands with varying steric and electronic properties.

Through selective substitution of the halogen atoms with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes, a range of thiophene-based ligands can be synthesized. These ligands can then be complexed with various transition metals to generate new catalysts. The systematic variation of the substituents on the thiophene core allows for a detailed investigation of structure-activity relationships, leading to the rational design of more efficient and selective catalysts.

Table 2: Potential Coordinating Groups for Ligand Synthesis

Coordinating GroupExample
Phosphines-PPh₂
Amines-NR₂
N-Heterocyclic CarbenesImidazolylidene
Pyridines2-pyridyl

This interactive table showcases common coordinating groups that can be introduced onto a thiophene scaffold.

Exploration in Materials Science Research

The unique electronic and photophysical properties of thiophene-containing molecules have led to their extensive use in materials science, particularly in the field of organic electronics.

Halogenated thiophenes are key building blocks for the synthesis of conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrsc.org The halogen atoms on this compound can serve as handles for polymerization reactions, such as Stille or Suzuki polycondensation, leading to the formation of well-defined conjugated polymers. nih.gov

The presence and position of halogen atoms on the thiophene ring can influence several key properties of the resulting materials, including their solubility, solid-state packing, and electronic energy levels. For instance, the introduction of chlorine atoms has been shown to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of conjugated polymers, which can be beneficial for their performance and stability in electronic devices. The strategic use of this compound in the synthesis of new organic electronic materials continues to be an active area of research.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3-Dibromo-5-chlorothiophene with high regioselectivity?

  • Methodological Answer : Bromination and chlorination of thiophene derivatives typically employ electrophilic substitution. For regioselective dibromination, use N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Subsequent chlorination at the 5-position can be achieved using SO2Cl2\text{SO}_2\text{Cl}_2 or Cl2\text{Cl}_2 gas in the presence of Lewis acids (e.g., FeCl3_3). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of byproducts. Monitor reaction progress using 1H NMR^1\text{H NMR} to confirm substitution patterns .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR^1\text{H NMR} : Absence of aromatic protons confirms full halogenation. Peaks for adjacent substituents (e.g., Cl and Br) may show splitting due to coupling.
  • 13C NMR^{13}\text{C NMR} : Distinct signals for carbons bonded to Br (~105–115 ppm) and Cl (~125–135 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/zm/z 293.8 (M+^+) and isotopic patterns consistent with Br/Cl.
  • IR Spectroscopy : C-Br (550–650 cm1^{-1}) and C-Cl (750–800 cm1^{-1}) stretching vibrations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement :
  • Data Collection : Cool crystals to 100 K to minimize disorder. Collect high-resolution data (θmax>25\theta_{\text{max}} > 25^\circ).
  • Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, Cl). Check for twinning using Rint_{\text{int}} and Hooft parameters.
  • Validation : Compare bond lengths/angles with similar structures (e.g., C–Br: 1.85–1.90 Å; C–Cl: 1.72–1.77 Å). For example, analogous dihalogenated thiophenes exhibit torsional angles < 5° due to planarity .

Q. What computational strategies are effective for analyzing the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)):
  • HOMO-LUMO Gaps : Halogens lower HOMO energy, increasing stability. Compare with non-halogenated thiophenes.
  • Electrostatic Potential Maps : Identify electron-deficient regions (Br/Cl substituents) for predicting reactivity in cross-coupling reactions.
  • NBO Analysis : Quantify hyperconjugative interactions between halogen lone pairs and aromatic π-systems .

Q. How to address contradictions in reported reactivity of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer : Conflicting yields may arise from:
  • Catalyst Selection : Pd(PPh3_3)4_4 vs. PdCl2_2(dppf). Test both under inert atmospheres.
  • Solvent Effects : Use toluene for electron-rich arylboronic acids and DMF for sterically hindered partners.
  • Base Optimization : K2_2CO3_3 (polar solvents) or Cs2_2CO3_3 (non-polar solvents). Monitor side reactions (e.g., debromination) via GC-MS .

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